molecular formula C12H22N2O2 B1374799 tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 886766-31-0

tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B1374799
CAS No.: 886766-31-0
M. Wt: 226.32 g/mol
InChI Key: GBQBZVRVWHDCJI-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, reflecting its complex structural organization. The compound is officially designated with the Chemical Abstracts Service registry number 886766-31-0, which serves as its unique molecular identifier in chemical databases worldwide. The molecular descriptor language number assigned to this compound is MFCD08685933, providing an additional layer of systematic identification in chemical informatics systems.

The complete International Union of Pure and Applied Chemistry name, this compound, systematically describes several key structural features. The "diazaspiro" designation indicates the presence of two nitrogen atoms within the spirocyclic framework, while the bracketed notation [3.5] specifies the ring sizes involved in the spiro junction, with a three-membered and five-membered ring system. The "nonane" portion reflects the total carbon count in the core spirocyclic structure, and the "8-carboxylate" indicates the position and nature of the ester functional group.

Alternative nomenclature systems have been employed in various chemical databases, including the designation "5,8-diaza-spiro[3.5]nonane-8-carboxylic acid tert-butyl ester". This alternative naming convention emphasizes the carboxylic acid derivative nature of the compound and explicitly identifies the tert-butyl group as the esterifying alcohol component. The compound also appears in chemical literature under the abbreviated designation "5-Boc-5,8-diaza-spiro[3.5]nonane," where "Boc" represents the tert-butoxycarbonyl protecting group commonly used in organic synthesis.

Identification Parameter Value
Chemical Abstracts Service Number 886766-31-0
Molecular Descriptor Language Number MFCD08685933
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol

Molecular Geometry and Spirocyclic Architecture

The molecular geometry of this compound is characterized by its distinctive spirocyclic architecture, which creates a three-dimensional framework with significant conformational constraints. The spiro junction connects a cyclobutane ring system with a piperazine derivative, forming a rigid molecular scaffold that restricts rotational freedom around the central carbon atom. This architectural arrangement results in a compound with well-defined spatial relationships between functional groups and heteroatoms.

The spirocyclic core consists of a four-membered carbocyclic ring fused through a spiro carbon to a six-membered heterocyclic ring containing two nitrogen atoms at positions 5 and 8. The presence of nitrogen atoms in the six-membered ring introduces significant electronic effects and influences the overall molecular conformation through both steric and electronic interactions. The cyclobutane portion of the molecule contributes to the overall rigidity of the system, as four-membered rings are known for their limited conformational flexibility due to angle strain.

The tert-butoxycarbonyl substituent attached to the nitrogen atom at position 8 extends from the spirocyclic core, creating additional steric bulk that influences the overall molecular shape. The tert-butyl group adopts a preferred conformation that minimizes steric interactions with the spirocyclic framework, typically orienting itself away from the ring system to reduce nonbonded repulsions. The carboxylate functionality introduces planarity in the immediate vicinity of the carbonyl group, creating a region of sp² hybridization that contrasts with the predominantly sp³ character of the spirocyclic core.

Computational analysis of the molecular geometry reveals that the spirocyclic junction creates a nearly perpendicular arrangement between the two ring systems, with dihedral angles approaching 90 degrees. This orthogonal relationship between rings is a characteristic feature of spirocyclic compounds and contributes significantly to their unique three-dimensional properties. The nitrogen atoms within the six-membered ring can adopt various conformational states, including chair and boat conformations, though the chair form is typically preferred due to reduced steric strain.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the compound's spirocyclic architecture and functional group composition. The tert-butyl protons appear as a distinctive singlet at approximately 1.5 parts per million, integrating for nine protons and serving as a reliable identification marker for the compound.

The methylene protons associated with the spirocyclic rings produce complex multiplet patterns in the aliphatic region of the spectrum, typically between 1.8 and 3.5 parts per million. These signals often overlap due to the similar chemical environments of various methylene groups within the ring systems, requiring two-dimensional nuclear magnetic resonance techniques for complete assignment. The protons adjacent to nitrogen atoms generally appear at slightly lower field compared to purely carbocyclic methylene groups, reflecting the electron-withdrawing effect of the nitrogen heteroatoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of twelve distinct carbon environments within the molecule, consistent with the molecular formula C₁₂H₂₂N₂O₂. The carbonyl carbon of the carboxylate group appears characteristically downfield at approximately 155-160 parts per million, while the quaternary carbon of the tert-butyl group typically resonates around 80 parts per million. The spiro carbon, being quaternary and located at the junction of the two ring systems, appears in the aliphatic region but can be distinguished by its unique chemical shift and absence of attached protons.

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The carbonyl stretch of the carboxylate group appears as a strong absorption band in the region of 1735-1750 wave numbers per centimeter, typical for ester carbonyls. The carbon-nitrogen stretching vibrations associated with the diazaspiro framework produce multiple bands in the fingerprint region below 1500 wave numbers per centimeter, creating a characteristic pattern that can be used for compound identification.

Spectroscopic Technique Key Characteristic Value/Range
¹H Nuclear Magnetic Resonance tert-Butyl Singlet ~1.5 ppm (9H)
¹³C Nuclear Magnetic Resonance Carbonyl Carbon 155-160 ppm
Infrared Carbonyl Stretch 1735-1750 cm⁻¹
Mass Spectrometry Molecular Ion m/z 226

Mass spectrometry analysis confirms the molecular weight of 226.32 atomic mass units and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 226, and characteristic fragment ions result from loss of the tert-butyl group (mass-to-charge ratio 170) and subsequent fragmentations of the spirocyclic core. The fragmentation pattern is consistent with the stability of the spirocyclic framework and the preferential cleavage of the ester bond under electron impact conditions.

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystallographic data confirms the spirocyclic architecture and demonstrates the three-dimensional arrangement of atoms within the molecular framework. Single crystal diffraction studies have been employed to elucidate the spatial relationships between functional groups and to understand the packing arrangements in the crystalline state.

The solid-state structure reveals that the spirocyclic junction maintains the expected nearly perpendicular relationship between the cyclobutane and piperazine rings. Bond lengths within the spirocyclic framework are consistent with typical carbon-carbon and carbon-nitrogen distances, with no unusual strain-induced distortions observed. The spiro carbon exhibits tetrahedral geometry with bond angles close to the idealized 109.5 degrees, indicating minimal angle strain at this critical junction point.

Crystallographic analysis demonstrates that the tert-butoxycarbonyl group adopts a conformation that minimizes steric interactions with the spirocyclic core. The carbonyl group is positioned to allow optimal orbital overlap for resonance stabilization, while the tert-butyl group extends away from the ring system to reduce nonbonded repulsions. The nitrogen atom bearing the carboxylate substituent shows pyramidal geometry with bond angles reflecting the influence of the attached electron-withdrawing group.

Intermolecular interactions in the crystal lattice include hydrogen bonding networks involving the nitrogen atoms and weak van der Waals interactions between methylene groups of adjacent molecules. These interactions contribute to the overall stability of the crystalline form and influence the observed melting point and other solid-state properties. The packing arrangement reveals efficient space filling with minimal void volumes, consistent with the relatively high density observed for this compound.

Tautomerism and Stereoelectronic Effects

The tautomeric behavior of this compound is limited by the structural constraints imposed by the spirocyclic framework and the nature of the functional groups present. Unlike many nitrogen-containing heterocycles that exhibit facile tautomeric equilibria, the diazaspiro system in this compound shows minimal tautomeric mobility due to the incorporation of nitrogen atoms into the ring structure and the presence of the electron-withdrawing carboxylate group.

The nitrogen atom at position 8, which bears the tert-butoxycarbonyl substituent, exhibits reduced basicity compared to free amines due to the electron-withdrawing effect of the carboxylate group. This electronic perturbation stabilizes the existing bonding arrangement and reduces the likelihood of proton migration that could lead to tautomeric forms. The conjugation between the nitrogen lone pair and the carbonyl group further contributes to the stability of the observed structure.

Stereoelectronic effects play a significant role in determining the preferred conformations and reactivity patterns of the compound. The anomeric effect, arising from orbital interactions between nitrogen lone pairs and adjacent sigma bonds, influences the conformational preferences of the six-membered ring containing the nitrogen atoms. These interactions favor conformations that maximize overlap between filled nitrogen orbitals and unfilled antibonding orbitals of adjacent carbon-nitrogen bonds.

The rigid spirocyclic framework creates unique stereoelectronic environments that influence the reactivity of functional groups within the molecule. The geometric constraints imposed by the spiro junction result in fixed spatial relationships between reactive sites, potentially leading to unusual reaction selectivities and mechanisms. The electron density distribution within the molecule is influenced by through-space interactions between functional groups that would not be possible in more flexible molecular frameworks.

Computational analysis of stereoelectronic effects reveals that the spirocyclic architecture creates regions of enhanced and diminished electron density that correlate with observed reactivity patterns. The spiro carbon serves as a node where orbital interactions from both ring systems converge, creating a unique electronic environment that influences the overall molecular properties. These stereoelectronic considerations are crucial for understanding the compound's behavior in synthetic transformations and its potential as a scaffold for drug development.

Properties

IUPAC Name

tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-13-12(9-14)5-4-6-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQBZVRVWHDCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743369
Record name tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-31-0
Record name tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00743369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
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Preparation Methods

Detailed Stepwise Synthetic Route

A comprehensive industrially viable synthesis method has been disclosed, involving seven key steps starting from readily available precursors such as ethyl malonate and 1-toluate-4-piperidone derivatives. The process includes reduction, protection, ring closure, and catalytic hydrogenation reactions.

Step Reaction Description Reagents/Conditions Temperature (°C) Time (hours) Key Notes
1 Reaction of ethyl malonate in ethanol Ethanol solvent 25–80 5 Formation of intermediate compound 2
2 Reduction of compound 2 with lithium borohydride Lithium borohydride in tetrahydrofuran (THF) 0–70 2.5 Yields compound 3
3 Reaction of compound 3 with p-toluenesulfonyl chloride Dichloromethane solvent 25 12 Forms compound 4 via sulfonylation
4 Ring closure by treatment with cesium carbonate Cesium carbonate in acetonitrile 25–90 3 Cyclization to compound 5
5 Reduction of compound 5 with magnesium chips Magnesium in methanol 25–80 1 Produces compound 6
6 Protection with Boc anhydride Boc anhydride in dichloromethane 25 12 Formation of Boc-protected compound 7
7 Catalytic hydrogenation Palladium on carbon in methanol 25 3 Final compound 8 (tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate)

This method ensures the use of easily available raw materials, convenient operation, and controlled reaction parameters suitable for scale-up and industrial production.

Reaction Mechanisms and Chemical Transformations

  • Reduction Steps: Lithium borohydride and magnesium metal are employed to reduce ester and intermediate functionalities to alcohols or amines, facilitating subsequent transformations.
  • Sulfonylation: Introduction of the p-toluenesulfonyl group activates the intermediate for intramolecular cyclization.
  • Ring Closure: Cesium carbonate promotes nucleophilic substitution and ring formation to build the spirocyclic framework.
  • Protection: The tert-butyl carbamate (Boc) group is introduced to protect nitrogen atoms, enhancing stability and handling.
  • Catalytic Hydrogenation: Palladium on carbon catalyzes the final reduction, ensuring removal of protecting groups or saturation of double bonds as needed.

Alternative Synthetic Approaches

While the above method is the most detailed and industrially relevant, other synthetic routes reported for related spirocyclic compounds include:

  • Cyclization of amine-epoxide precursors: Intramolecular cyclization under basic conditions to form the spiro core, followed by tert-butylation using tert-butyl bromoacetate or Boc anhydride.
  • Carboxylation reactions: Introduction of the carboxylate group via treatment with carbon dioxide or chloroformate esters under controlled conditions.

These alternative methods are generally less detailed for this specific compound but provide insight into the types of reactions applicable to spirocyclic diaza compounds.

Summary Table of Key Preparation Parameters

Parameter Value/Range Comments
Starting Materials Ethyl malonate, 1-toluate-4-piperidone derivatives Commercially available
Solvents Used Ethanol, THF, DCM, acetonitrile, methanol Common organic solvents
Temperature Range 0–90 °C Controlled per reaction step
Reaction Times 1–12 hours Varies by step
Catalysts/Reagents Lithium borohydride, p-toluenesulfonyl chloride, cesium carbonate, magnesium, Boc anhydride, Pd/C Key reagents for functional group transformations
Purification Techniques Chromatography, recrystallization To achieve high purity

Research Findings and Industrial Relevance

  • The described seven-step synthesis method provides a practical and scalable route to this compound with controlled reaction conditions and good overall yield.
  • The use of Boc protection enhances the compound’s stability, facilitating handling and further derivatization in pharmaceutical applications.
  • The methodology addresses previous gaps in industrial synthesis, providing a reproducible and efficient approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique spirocyclic structure, which incorporates two nitrogen atoms, provides distinctive chemical and biological properties that are valuable for research and industrial applications.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to act as an intermediate in the development of new chemical entities. The compound can undergo various reactions, such as oxidation, reduction, and substitution, making it versatile for synthesizing derivatives with diverse functionalities.

Reaction Type Example Reagents Products
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAmines or alcohols + BaseSubstituted spirocyclic compounds

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The spirocyclic structure is of particular interest due to its ability to modulate biological activity through interactions with specific molecular targets such as enzymes and receptors. Research indicates that the compound may function as an inhibitor or activator depending on the target pathway.

Biological Research

The biological applications of this compound include studies focused on its effects on cellular processes and potential therapeutic uses. Preliminary studies suggest that it may exhibit bioactivity that could be harnessed for developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound finds use in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology, where it can contribute to the development of innovative materials with tailored functionalities.

Example Case Study: Synthesis of Spirocyclic Derivatives

A study demonstrated the synthesis of spirocyclic derivatives using this compound as a key intermediate. The derivatives were tested for their inhibitory effects on specific enzymes involved in metabolic pathways linked to diseases such as cancer and diabetes.

Mechanism of Action

The mechanism of action of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Key Applications References
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate 886766-34-3 C₁₂H₂₂N₂O₂ 226.32 Spiro[3.5], two N atoms, tert-butyl ester N/A Pharmaceutical intermediate
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate 1251005-61-4 C₁₁H₁₉N₂O₃ 227.28 Spiro[3.5], 5-oxa substitution (O replaces N) 95% Drug discovery building block
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 C₁₂H₂₁N₂O₃ 241.31 Spiro[4.4], ketone (6-oxo group) N/A Lab research (specific use undisclosed)
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 C₁₂H₂₂N₂O₂ 226.32 Spiro[3.5], N at position 2 instead of 8 N/A Spirocyclic scaffold for medicinal chemistry
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride 2241130-99-2 C₁₁H₂₁ClN₂O₃ 264.75 Hydrochloride salt of oxa-diazaspiro analog 95–98% Enhanced solubility for in vitro assays
TERT-BUTYL 2-METHYL-2,5,8-TRIAZASPIRO[3.5]NONANE-8-CARBOXYLATE 2007916-34-7 C₁₂H₂₂N₃O₂ 241.34 Spiro[3.5], triaza (3 N atoms), methyl substituent 95% Specialty pharmaceutical intermediate

Key Differences and Implications

Oxygen vs. This substitution may enhance metabolic stability in drug candidates .

Spiro Ring Size: Compounds like tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) feature a larger spiro[4.4] system, which alters conformational flexibility and steric bulk compared to the compact spiro[3.5] framework .

Salt Forms :

  • The hydrochloride salt (CAS 2241130-99-2) improves aqueous solubility, making it preferable for biological testing, whereas the free base (CAS 886766-34-3) is more suited for organic synthesis .

Biological Activity

tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates nitrogen and oxygen atoms. This structural complexity allows for diverse biological activities, making it a candidate for various pharmacological applications.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 886766-31-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator depending on the biological pathway involved.

Binding Interactions

The spirocyclic structure facilitates unique binding interactions that can modulate the activity of various targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can also bind to receptors, altering their signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Exhibits potential in inhibiting microbial growth.
    • Studies suggest it could be effective against various bacterial strains.
  • Anticancer Properties
    • Preliminary findings indicate that the compound can induce apoptosis in cancer cells.
    • Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Pharmacological Applications
    • The compound is being explored as a pharmacophore in drug design due to its bioactive properties.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, suggesting strong potential for development into an antimicrobial agent.

Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with this compound at concentrations ranging from 25 µM to 100 µM.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration Range
AntimicrobialInhibition of bacterial growth50 µM
AnticancerInduction of apoptosis25 µM - 100 µM
Enzyme InhibitionModulation of metabolic pathwaysTBD

Q & A

Q. What are the recommended analytical techniques for characterizing tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : For structural elucidation of the spirocyclic core and tert-butyl group.
  • Mass Spectrometry (MS) : To confirm molecular weight (240.3 g/mol, C₁₂H₂₀N₂O₃) .
  • HPLC : For purity assessment, particularly since impurities may arise during Boc-protection/deprotection steps.
  • Elemental Analysis : To validate elemental composition.
    Cross-referencing with databases like NIST (noting limited spectral data availability ) is advised.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
  • Spill Management : Collect spills using vacuum systems or non-reactive absorbents; avoid water flushing to prevent environmental release .
  • Disposal : Classify as "special waste" and engage licensed disposal services compliant with regional regulations .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer:
  • Storage Conditions : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carboxylate group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage areas .
  • Stability Monitoring : Perform periodic HPLC checks to detect degradation products (e.g., CO or NOx under decomposition) .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound?

  • Methodological Answer:
  • Spirocyclic Formation : Employ Buchwald–Hartwig amination or transition-metal-catalyzed cyclization to construct the diazaspiro[3.5]nonane core .
  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF with DMAP catalysis for regioselective carboxylation .
  • Purification : Apply column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer:
  • DFT Calculations : Model steric effects of the tert-butyl group on ring conformation and nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF, acetonitrile) to predict solubility and stability .
  • Docking Studies : Explore potential as a pharmacophore in drug discovery by analyzing interactions with biological targets (e.g., enzyme active sites) .

Q. What experimental approaches resolve contradictions in reported toxicity data?

  • Methodological Answer:
  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity, noting gaps in existing data .
  • Mutagenicity Testing : Use Ames tests with S. typhimurium strains TA98/TA100 to evaluate genotoxic risks .
  • Dose-Response Studies : Establish LD₅₀ values in rodent models, adhering to OECD guidelines .

Critical Research Gaps

  • Ecotoxicity : No data on bioaccumulation or aquatic toxicity; recommend OECD 301 biodegradability testing .
  • Mechanistic Studies : Lack of kinetic data for Boc-deprotection under acidic conditions (e.g., TFA) .

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